Butyl 2,2,3,3,3-pentafluoropropanoate
Overview
Description
Butyl 2,2,3,3,3-pentafluoropropanoate, also known as N-Butyl pentafluoropropionate, is a chemical compound with the CAS Number: 680-28-4 . It has a molecular weight of 220.14 .
Molecular Structure Analysis
The molecular structure of this compound consists of a butyl group (four carbon atoms) attached to a pentafluoropropanoate group (a three-carbon chain with five fluorine atoms and a carboxylate group). The InChI code for this compound is 1S/C7H9F5O2/c1-2-3-4-14-5(13)6(8,9)7(10,11)12/h2-4H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Ionic Liquid Studies
- Ionic Liquid Decomposition : Research identifies 1-Butyl-3-methylimidazolium fluoride hydrate as a decomposition product in the purification of 1-butyl-3-methylimidazolium hexafluorophosphate, an ionic liquid similar to Butyl 2,2,3,3,3-pentafluoropropanoate. This underscores the importance of handling ionic liquids with caution due to their potentially hazardous properties and unknown stability (Swatloski, Holbrey, & Rogers, 2003).
Polymer and Chemical Synthesis
- Synthesis of Fluorinated Amino Acids : The synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline involves a reaction with perfluoro-tert-butanol, similar in structure to this compound. These amino acids, used in peptides, are detectable by 19F NMR, which could be applicable in medicinal chemistry (Tressler & Zondlo, 2014).
- Thermodynamic Characterization of Fluorinated Polymers : The study of poly(2,2,3,3,3-pentafluoropropyl methacrylate) (PPFPMA) through gas chromatography reveals its insolubility in most organic solvents, suggesting applications in specialized polymer science (Papadopoulou et al., 2010).
Solvent and Phase Behavior Studies
- Ionic Liquid Thermophysical Properties : The thermophysical properties of 1-butyl-2-methylpyridinium tetrafluoroborate were studied, providing insights into the behavior of similar compounds like this compound as potential solvents (Bandrés et al., 2009).
Spectroscopy and NMR Studies
- 19F NMR in Peptides : Perfluoro-tert-butyl 4-hydroxyproline, structurally related to this compound, was used in peptides for sensitive detection in 19F NMR, highlighting potential applications in probe design and medicinal chemistry (Tressler & Zondlo, 2016).
Mechanism of Action
Target of Action
Butyl 2,2,3,3,3-pentafluoropropanoate is a chemical compound with the molecular formula C7H9F5O2 The primary targets of this compound are currently unknown
Pharmacokinetics
The compound’s physical and chemical properties, such as its density of 13±01 g/cm³ and boiling point of 143.8±35.0 °C at 760 mmHg , may influence its bioavailability and pharmacokinetics.
properties
IUPAC Name |
butyl 2,2,3,3,3-pentafluoropropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F5O2/c1-2-3-4-14-5(13)6(8,9)7(10,11)12/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTTZBRMOIAYKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501045313 | |
Record name | Butyl perfluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501045313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
680-28-4 | |
Record name | Butyl perfluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501045313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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